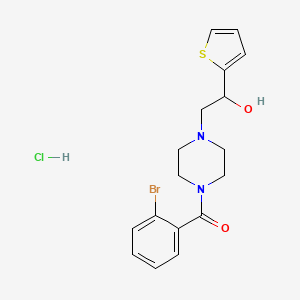

(2-Bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

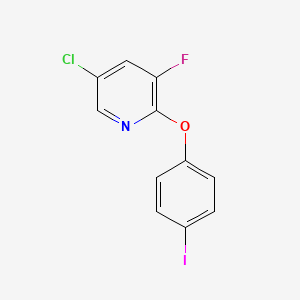

The compound you mentioned contains several functional groups and structures that are common in organic chemistry, including a bromophenyl group, a thiophene ring, a piperazine ring, and a methanone group . These groups are often found in various pharmaceuticals and other biologically active compounds .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The bromophenyl group would likely contribute to the compound’s overall polarity, and the piperazine ring could potentially form hydrogen bonds .Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the bromine atom in the bromophenyl group could be replaced via a nucleophilic substitution reaction .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and the nature of its functional groups. For example, the presence of a bromine atom and multiple nitrogen atoms could make the compound relatively dense and polar .Scientific Research Applications

Alzheimer's Disease Treatment Exploration

A study on multifunctional amides, potentially including derivatives similar to the specified compound, showed moderate enzyme inhibitory potentials and mild cytotoxicity. These compounds exhibited significant acetyl and butyrylcholinesterase enzyme inhibition, suggesting potential applications in Alzheimer's disease treatment. The research highlighted one compound, 7e, with very good activity, indicating its potential as a template for new drug development against Alzheimer's disease (Mubashir Hassan et al., 2018).

G Protein-Coupled Receptor (GPR7) Antagonists

Another study reported the synthesis and evaluation of small molecule antagonists of the G protein-coupled receptor NPBWR1 (GPR7), which is relevant for understanding the mechanism of action of potential therapeutic agents. A specific compound emerged from a high-throughput screen showed subnanomolar potencies, underlining the significance of such molecules in drug discovery and therapeutic agent development (F. Anthony Romero et al., 2012).

Antimicrobial Activity

Research into new pyridine derivatives, including structures akin to the specified compound, revealed variable and modest antimicrobial activity against various strains of bacteria and fungi. This suggests potential applications in developing antimicrobial agents (N. Patel et al., 2011).

Selective Estrogen Receptor Modulators (SERMs)

A study on raloxifene derivatives, which are related in structural complexity to the compound , showed that certain modifications could significantly increase estrogen antagonist potency. This research contributes to the development of SERMs with potential applications in treating conditions like osteoporosis and breast cancer (A. Palkowitz et al., 1997).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2-bromophenyl)-[4-(2-hydroxy-2-thiophen-2-ylethyl)piperazin-1-yl]methanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrN2O2S.ClH/c18-14-5-2-1-4-13(14)17(22)20-9-7-19(8-10-20)12-15(21)16-6-3-11-23-16;/h1-6,11,15,21H,7-10,12H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UBIJBMBPLHOPCG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC(C2=CC=CS2)O)C(=O)C3=CC=CC=C3Br.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20BrClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Bromophenyl)(4-(2-hydroxy-2-(thiophen-2-yl)ethyl)piperazin-1-yl)methanone hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-piperidino-N-[3-(2-pyrazinyloxy)phenyl]acetamide](/img/structure/B2381925.png)

![Methyl 2-[(cyanoacetyl)amino]-5-propylthiophene-3-carboxylate](/img/structure/B2381926.png)

![1-(4-fluorobenzyl)-3-(2-methoxybenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381929.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(4-sulfamoylbenzyl)azetidine-3-carboxamide](/img/structure/B2381934.png)

![2-Cyclopropyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B2381936.png)

![8,8-dimethyl-2-[(4-methylbenzyl)sulfanyl]-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2381940.png)

![3-Methyl-2-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2381941.png)

![2-((3-(4-chlorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(2,5-difluorophenyl)acetamide](/img/structure/B2381943.png)

![1-(3-methylbenzyl)-3-(pyridin-2-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2381946.png)